molecular formula C4H11N B1376990 (~2~H_9_)Butan-1-(~2~H_2_)amine CAS No. 347841-81-0

(~2~H_9_)Butan-1-(~2~H_2_)amine

Cat. No. B1376990
CAS RN: 347841-81-0
M. Wt: 84.2 g/mol
InChI Key: HQABUPZFAYXKJW-NRURKIGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(~2~H_9_)Butan-1-(~2~H_2_)amine is a chemical compound . It is an isomer of butane and belongs to the class of organic compounds known as amines . Amines are organic compounds and functional groups containing a nitrogen atom with a lone pair of electrons .


Synthesis Analysis

The synthesis of amines like (~2~H_9_)Butan-1-(~2~H_2_)amine often involves the reaction of ammonia with alcohols over alumina . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .


Molecular Structure Analysis

The molecular formula of (~2~H_9_)Butan-1-(~2~H_2_)amine is C4H11N . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Amines can act as both bases and nucleophiles due to the unshared electron pair . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of (~2~H_9_)Butan-1-(~2~H_2_)amine are similar to those of butylamine . Butylamine is a colourless liquid which acquires a yellow colour upon storage in air . It is known to have the fishy, ammonia-like odor common to amines .

Scientific Research Applications

Comprehensive Analysis of N,N,1,1,2,2,3,3,4,4,4-Undecadeuteriobutan-1-amine Applications:

Medicinal Chemistry

Deuterated amines are highly valuable in medicinal chemistry due to their increased metabolic stability. The incorporation of deuterium can slow down the rate of metabolism, potentially leading to drugs with improved pharmacokinetic profiles .

Biological Studies

Selective deuteration of compounds like butan-1-amine allows for precise tracing and study of metabolic pathways in biological systems. This can aid in understanding drug metabolism and distribution within the body .

Chemical Synthesis

In synthetic chemistry, deuterated amines serve as important intermediates for the preparation of other selectively deuterated compounds, which can be used in various chemical reactions and processes .

Diagnostic Tools

Deuterated compounds can be used as diagnostic tools due to their distinct physical properties compared to non-deuterated counterparts. They can be used in techniques like NMR spectroscopy for detailed molecular analysis .

Material Science

In material science research, deuterated amines can be used to study the behavior of materials under different conditions, as deuteration can affect material properties such as density and thermal stability .

Drug Development

The selective deuteration of drugs can lead to the development of new therapeutic agents with enhanced efficacy and reduced side effects due to altered metabolic pathways .

Isotope Effects Studies

Deuterated amines are essential for studying isotope effects in chemical reactions, which can provide insights into reaction mechanisms and the role of hydrogen bonding in molecular interactions .

Environmental Tracing

Deuterated compounds can act as tracers in environmental studies to track the movement and transformation of chemicals in ecosystems, helping to understand pollution dynamics and remediation strategies .

A general, versatile and divergent synthesis of selectively deuterated… Since its discovery in 1931 by Harold C. Urey… Preparation of Deuterium Labeled Compounds by Pd/C-Al-D

Mechanism of Action

The mechanism of action for amines involves the formation of imine compounds. The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . Water is eliminated in the reaction, which is acid-catalyzed and reversible .

properties

IUPAC Name

N,N,1,1,2,2,3,3,4,4,4-undecadeuteriobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQABUPZFAYXKJW-NRURKIGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745811
Record name (~2~H_9_)Butan-1-(~2~H_2_)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(~2~H_9_)Butan-1-(~2~H_2_)amine

CAS RN

347841-81-0
Record name (~2~H_9_)Butan-1-(~2~H_2_)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.